What are the chemical properties of 5-Cyanoindole?
What are the chemical properties of 5-Cyanoindole?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of 5-Cyanoindole (CAS No: 15861-24-2), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended to serve as a comprehensive resource for professionals engaged in research and development.
Core Chemical and Physical Properties
5-Cyanoindole, also known as Indole-5-carbonitrile, is a white to slightly yellow crystalline powder.[1][2] It is a stable compound under normal temperatures and pressures but may discolor upon exposure to light.[2] It is sensitive to air and light, necessitating storage in a dark, inert atmosphere at room temperature or cooler (0-6°C).[1][2][3]
Quantitative Data Summary
The key physicochemical properties of 5-Cyanoindole are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆N₂ | [4][5] |
| Molecular Weight | 142.16 g/mol | [4][5] |
| Melting Point | 106-108 °C | [1][6][7] |
| Boiling Point | 249.72 °C (estimate) - 350 °C | [1][3][8] |
| Density | 1.1777 - 1.24 g/cm³ (estimate) | [1][8][9] |
| pKa | 15.62 ± 0.30 (Predicted) | [1][2][9] |
| UV Maximum (λmax) | 276 nm (in Methanol) | [1][10] |
| Flash Point | 121.9 °C | [3][8][9] |
| Water Solubility | Insoluble | [1][9][11] |
| Solubility in Organic Solvents | Soluble in Chloroform, Hexane, Methanol (B129727), Ethanol, and Acetone.[1][2][9][11] | [1][2][9][11] |
Reactivity and Applications
5-Cyanoindole is a versatile intermediate in organic synthesis. The presence of the cyano group enhances its reactivity, making it a valuable precursor for a variety of complex molecules.[12] It is notably used as a key starting material for the synthesis of the antidepressant drug Vilazodone.[11][13]
Its applications in chemical synthesis are extensive, including:
-
The preparation of novel dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ), which are potential treatments for metabolic syndrome and insulin-dependent diabetes mellitus.[1][4]
-
The silver and L-proline co-catalyzed three-component coupling reaction for the synthesis of dihydroisoquinolines.[1][4]
-
The chemoselective and regioselective preparation of benzoyl indoles.[1][4]
-
The palladium-catalyzed ring-expansion reaction with alkynes to form 4,5-dihydrocyclopenta[c]quinolines.[1][4]
-
The hydroarylation of alkynes using an indium bromide catalyst to produce vinylindoles.[1][4]
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 5-Cyanoindole are provided below.
Synthesis of 5-Cyanoindole
Two primary synthetic routes are detailed here: a lab-scale synthesis from 5-bromoindole (B119039) and a commercial-scale synthesis from 3-methyl-4-nitrobenzonitrile (B1363978).
Method 1: Synthesis from 5-Bromoindole
This method involves a cyanation reaction of 5-bromoindole using cuprous cyanide.[8][11]
Protocol:
-
In a round-bottomed flask equipped with a Soxhlet extractor, add 5-bromoindole (e.g., 19.6 g, 0.1 mol) and N-methylpyrrolidine (200 mL).[8][11]
-
Add cuprous cyanide (9.5 g, 0.106 mol).[11]
-
After the reaction is complete, cool the mixture to room temperature.[8]
-
Add 20 mL of ammoniacal liquor and stir.[8]
-
Extract the product with n-hexane (2 x 30 mL).[8]
-
Combine the organic layers and concentrate the solvent under reduced pressure.[8]
-
Crystallize the crude product from the refrigerator for 2 hours.[8]
-
Collect the solid by suction filtration to obtain 5-Cyanoindole.[8]
Synthesis of 5-Cyanoindole from 5-bromoindole.
Method 2: Commercial Scale Synthesis
This approach utilizes a modified Leimgruber-Batcho indole (B1671886) synthesis, offering a more environmentally friendly and economically viable route that avoids toxic cyanides.[9]
Protocol:
-
Dissolve 3-methyl-4-nitrobenzonitrile (6.3 kg) in methylene (B1212753) dichloride (14 L) and N,N-dimethylformamide dimethyl acetal (B89532) (18 L).[9]
-
Heat the mixture to 50-55 °C and maintain for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Concentrate the reaction mixture under reduced pressure at a temperature below 50 °C.[9]
-
Charge the residue with methanol (90 L) and acetic acid (61 L).[9]
-
Cool the mixture to 0 °C and add iron powder lot-wise.[9]
-
Heat the reaction mixture again to 50-55 °C for 8 hours, monitoring by TLC.[9]
-
Cool the mixture to room temperature, filter the mass, and wash with methanol.[9]
-
Concentrate the organic layer and add ethyl acetate (B1210297) (135 L).[9]
-
Stir at room temperature for 3 hours to precipitate the solid.[9]
-
Collect the product by filtration, wash with n-hexane, and dry at 50 °C for 6 hours to afford pure 5-Cyanoindole.[9]
Purification Protocol
A common and effective method for the purification of 5-Cyanoindole is recrystallization.[1][10]
Protocol:
-
Add enough water to induce crystallization and then cool the solution.[1][10]
-
Recrystallize the solid directly from aqueous ethanol.[1][10]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are standard techniques for confirming the structure of 5-Cyanoindole.
-
¹H NMR (400 MHz, CDCl₃, δ ppm): 8.67 (br, 1H, N-H), 7.99 (s, 1H), 7.50-7.40 (m, 2H), 7.36-7.32 (m, 1H), 6.67-6.60 (m, 1H).[9]
-
¹³C NMR (100 MHz, CDCl₃, δ ppm): 137.59, 127.76, 126.58, 126.52, 124.97, 120.98, 112.12, 103.54, 102.88.[9]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in 5-Cyanoindole. The nitrile stretching vibration (C≡N) is a characteristic peak and has been shown to be a sensitive probe of the local solvent environment.[4][10] A study involving Fourier transform infrared spectroscopy (FTIR) and two-dimensional infrared (2D-IR) spectroscopy has demonstrated the existence of Fermi resonance in 5-Cyanoindole.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 5-Cyanoindole.
-
Molecular Ion (M⁺): The mass spectrum shows a prominent molecular ion peak at m/z = 142, corresponding to the molecular weight of the compound.
-
Major Fragments: The most significant fragment ions are observed at m/z = 115 and 88. A plausible fragmentation pathway involves the loss of HCN (27 Da) from the molecular ion to give the fragment at m/z = 115.
Biological Context: PPAR Signaling Pathway
5-Cyanoindole is a critical precursor for the synthesis of PPARα/γ dual agonists.[1][4] Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism. The general signaling pathway is as follows:
-
A PPAR agonist (a derivative of 5-Cyanoindole) binds to and activates the PPAR protein.
-
The activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR).
-
This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.
-
This binding event recruits co-activator proteins, leading to the transcription of genes involved in fatty acid oxidation and glucose metabolism, thereby exerting its therapeutic effects.
Simplified PPAR signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The structure of 5-cyanoindole in the ground and the lowest electronically excited singlet states, deduced from rotationally resolved electronic spectroscopy and ab initio theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 5-Cyano indole, 99% 15861-24-2 India [ottokemi.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Solvent Dependence of Cyanoindole Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-5-carbonitrile 99% | 15861-24-2 [sigmaaldrich.com]
- 13. 5-Cyanoindole | 15861-24-2 [chemicalbook.com]
